REACTION_CXSMILES
|
Cl.[F:2][C:3]1[CH:4]=[C:5]([CH:11]=[C:12]([N+]([O-])=O)[CH3:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[O:17]1CCCC1>[Fe]>[F:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12](=[O:17])[CH3:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]
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Name
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|
Quantity
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30 mL
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Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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5.7 g
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Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1OC)C=C(C)[N+](=O)[O-]
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
at reflux
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Type
|
TEMPERATURE
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Details
|
The mixture was heated
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Type
|
TEMPERATURE
|
Details
|
under reflux for a further two hours
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Duration
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2 h
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Type
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TEMPERATURE
|
Details
|
cooled
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Type
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FILTRATION
|
Details
|
filtered
|
Type
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CUSTOM
|
Details
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evaporated
|
Type
|
ADDITION
|
Details
|
Water (100 ml) was added to the residue
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Type
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EXTRACTION
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Details
|
extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The dried (magnesium sulphate) extracts
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Type
|
CUSTOM
|
Details
|
were evaporated to dryness
|
Name
|
|
Type
|
product
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Smiles
|
FC=1C=C(C=CC1OC)CC(C)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |